molecular formula C22H17ClN2O3 B13134379 1,4-Diamino-6-chloro-2-(2-phenylethoxy)anthracene-9,10-dione CAS No. 88605-40-7

1,4-Diamino-6-chloro-2-(2-phenylethoxy)anthracene-9,10-dione

Cat. No.: B13134379
CAS No.: 88605-40-7
M. Wt: 392.8 g/mol
InChI Key: XJJDAQFNWHPBJG-UHFFFAOYSA-N
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Description

1,4-Diamino-6-chloro-2-phenethoxyanthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with amino, chloro, and phenethoxy groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diamino-6-chloro-2-phenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of amino, chloro, and phenethoxy substituents through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-6-chloro-2-phenethoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4-Diamino-6-chloro-2-phenethoxyanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.

    Industry: Utilized in the production of organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of 1,4-diamino-6-chloro-2-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects. The pathways involved include oxidative stress induction and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diaminoanthraquinone: Lacks the chloro and phenethoxy substituents, resulting in different chemical properties.

    6-Chloro-2-phenethoxyanthracene-9,10-dione: Does not have amino groups, affecting its reactivity and applications.

    2-Phenethoxyanthracene-9,10-dione: Missing both amino and chloro groups, leading to distinct physical and chemical characteristics.

Uniqueness

1,4-Diamino-6-chloro-2-phenethoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.

Properties

CAS No.

88605-40-7

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

IUPAC Name

1,4-diamino-6-chloro-2-(2-phenylethoxy)anthracene-9,10-dione

InChI

InChI=1S/C22H17ClN2O3/c23-13-6-7-14-15(10-13)22(27)18-16(24)11-17(20(25)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,24-25H2

InChI Key

XJJDAQFNWHPBJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N

Origin of Product

United States

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